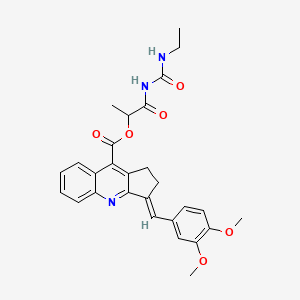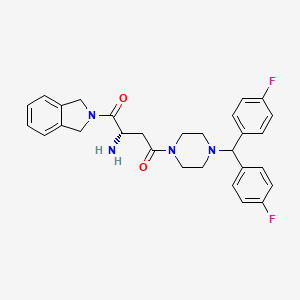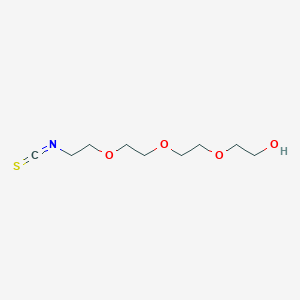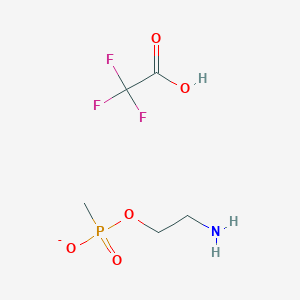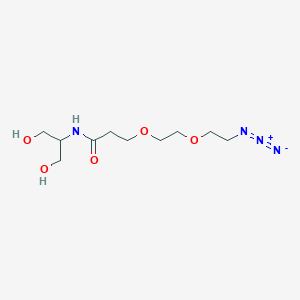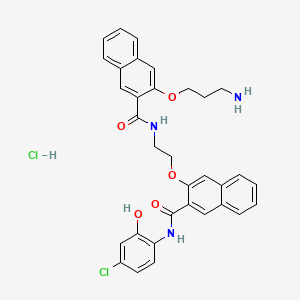
CREB-Inhibitor
Übersicht
Beschreibung
Cyclic adenosine monophosphate response element-binding protein (CREB) inhibitors are compounds that specifically target and inhibit the activity of CREB, a transcription factor that plays a crucial role in regulating gene expression in response to various cellular signals. CREB is involved in numerous physiological processes, including cell growth, differentiation, survival, and memory formation. Overexpression and hyperactivation of CREB have been linked to various diseases, particularly cancer, making CREB inhibitors a significant focus in therapeutic research .
Wissenschaftliche Forschungsanwendungen
CREB-Inhibitoren haben ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeuge verwendet, um die Rolle von CREB in verschiedenen chemischen Wegen und Reaktionen zu untersuchen.
Biologie: Eingesetzt, um die biologischen Funktionen von CREB in Zellwachstum, Differenzierung und Überleben zu untersuchen.
Medizin: Als potenzielle Therapeutika zur Behandlung von Krankheiten wie Krebs erforscht, bei denen CREB überexprimiert oder hyperaktiviert ist
5. Wirkmechanismus
Der Wirkmechanismus von CREB-Inhibitoren beinhaltet die Hemmung der Fähigkeit von CREB, an das cyclic adenosine monophosphate response element (CRE) auf der DNA zu binden, wodurch die Transkription von CREB-responsiven Genen verhindert wird. Diese Hemmung wird durch verschiedene molekulare Wechselwirkungen erreicht, darunter die Bindung des Inhibitors an die kinaseinduzierbare Domäne (KID) von CREB, wodurch dessen Phosphorylierung und Aktivierung blockiert wird . Darüber hinaus zielen einige CREB-Inhibitoren auf die Wechselwirkung zwischen CREB und seinem Koaktivator, CREB-binding protein (CBP), ab, was die transkriptionelle Aktivierung von CREB-responsiven Genen weiter verhindert .
Ähnliche Verbindungen:
Vergleich: CREB-Inhibitoren, wie z. B. 666-15, sind einzigartig in ihrer Fähigkeit, die CREB-Aktivität selektiv zu hemmen, ohne andere Transkriptionsfaktoren zu beeinflussen. Diese Spezifität wird durch das Design von Molekülen erreicht, die präzise auf die KID-Domäne von CREB abzielen, wodurch minimale Off-Target-Effekte gewährleistet werden. Im Gegensatz dazu können andere ähnliche Verbindungen wie KG-501 und GSKJ4 breitere Auswirkungen auf mehrere Wege haben, was sie weniger selektiv, aber möglicherweise in verschiedenen therapeutischen Kontexten nützlich macht .
Wirkmechanismus
- In cancer, altered CREB expression and function are associated with overall patient survival and therapy response .
- Additionally, the inhibitor may affect histone methylation, influencing transcriptional initiation .
Target of Action
Mode of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
The compound 3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamide hydrochloride interacts with the transcription factor CREB1. Upon PKA-mediated reversible phosphorylation at serine 133, CREB1 binds to DNA via a bZIP domain that recognizes cAMP response element (CRE), TGACGTCA, and half CRE, TGACG/CGTCA .
Cellular Effects
The compound has been shown to inhibit forskolin-stimulated transcription of Nurr1/NR4A2 . This suggests that it can influence cell function by modulating gene expression. It may also impact cell signaling pathways and cellular metabolism by altering the activity of CREB1 .
Molecular Mechanism
The molecular mechanism of action of 3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamide hydrochloride involves inhibiting the phosphorylation of CREB at the Ser133 residue . This prevents CREB from binding to DNA and initiating CREB-dependent gene transcription .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CREB inhibitors involves multiple steps, including the design and optimization of molecules that can effectively bind to the CREB protein and inhibit its activity. One of the well-known CREB inhibitors, 666-15, is synthesized through a series of chemical reactions that involve the formation of key intermediates and the final product under controlled conditions .
Industrial Production Methods: Industrial production of CREB inhibitors requires large-scale synthesis processes that ensure high yield and purity of the final product. This involves the use of advanced chemical engineering techniques, including continuous flow reactors and automated synthesis platforms, to optimize reaction conditions and scale up production .
Analyse Chemischer Reaktionen
Arten von Reaktionen: CREB-Inhibitoren unterliegen verschiedenen chemischen Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus dem Inhibitormolekül.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus dem Inhibitormolekül.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe im Inhibitormolekül durch eine andere.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Alkylierungsmittel.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen funktionellen Gruppen ab, die im CREB-Inhibitormolekül vorhanden sind, und von den verwendeten Reaktionsbedingungen. Zum Beispiel kann die Oxidation einer Hydroxylgruppe zur Bildung eines Ketons oder Aldehyds führen .
Vergleich Mit ähnlichen Verbindungen
Comparison: CREB inhibitors, such as 666-15, are unique in their ability to selectively inhibit CREB activity without affecting other transcription factors. This specificity is achieved through the design of molecules that precisely target the KID domain of CREB, ensuring minimal off-target effects. In contrast, other similar compounds, like KG-501 and GSKJ4, may have broader effects on multiple pathways, making them less selective but potentially useful in different therapeutic contexts .
Eigenschaften
IUPAC Name |
3-(3-aminopropoxy)-N-[2-[3-[(4-chloro-2-hydroxyphenyl)carbamoyl]naphthalen-2-yl]oxyethyl]naphthalene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30ClN3O5.ClH/c34-25-10-11-28(29(38)20-25)37-33(40)27-17-22-7-2-4-9-24(22)19-31(27)42-15-13-36-32(39)26-16-21-6-1-3-8-23(21)18-30(26)41-14-5-12-35;/h1-4,6-11,16-20,38H,5,12-15,35H2,(H,36,39)(H,37,40);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELLCPHHYHLWBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NCCOC3=CC4=CC=CC=C4C=C3C(=O)NC5=C(C=C(C=C5)Cl)O)OCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31Cl2N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


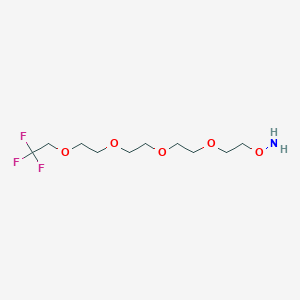
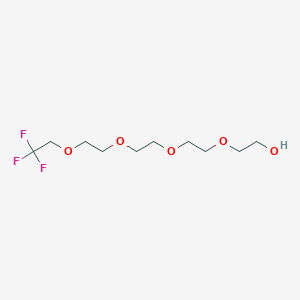
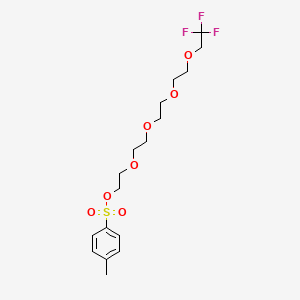
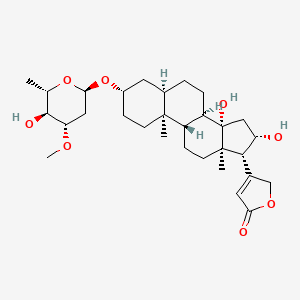
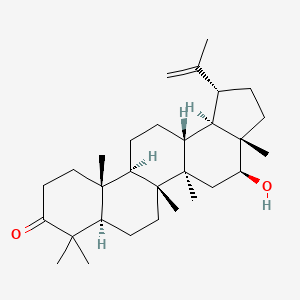
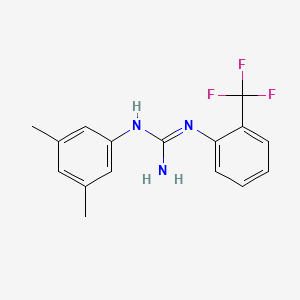
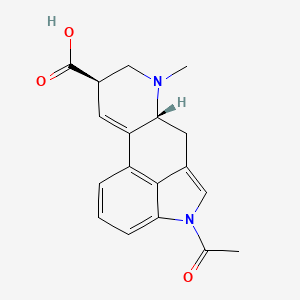
![(3S,6S,9S,12S)-3-benzyl-6-methyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B604933.png)

